![molecular formula C13H16N2O3 B1517074 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid CAS No. 1017667-47-8](/img/structure/B1517074.png)

3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid

説明

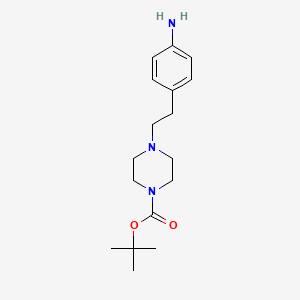

“3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid” (THICAPA) is a compound that has been identified as a ligand for Aβ42 and for reducing fibrillary Aβ42 aggregation . It has been found to be protective against Aβ42-induced toxicity in vitro and in an Alzheimer’s Disease Drosophila .

Physical And Chemical Properties Analysis

The physical and chemical properties of THICAPA include a molecular weight of 248.28 . The compound is a powder at room temperature .

科学的研究の応用

Alzheimer’s Disease Research

This compound has been identified as a ligand for Aβ42, which is implicated in Alzheimer’s disease. It helps in reducing fibrillary Aβ42 aggregation, potentially mitigating the negative effects of Aβ42 .

Peptide-Based Drug Development

The structure of this compound serves as a core element in several peptide-based drugs due to its constrained analog of phenylalanine (Phe), which is integral to various biologically active compounds .

Enzyme and Receptor Targeting

Due to its distinct geometrical conformation and biological activity, this compound has been introduced into many compounds that target diverse enzymes or receptors .

Infective Pathogens and Neurodegenerative Disorders

Compounds based on the tetrahydroisoquinoline structure exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

C(1)-Functionalization in Synthesis

This compound is involved in multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which is significant for synthesizing various alkaloids displaying multifarious biological activities .

将来の方向性

作用機序

Target of Action

The primary target of “3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid” is the amyloid-beta (Aβ42) peptide . Aβ42 is a crucial peptide connected to the development of the characteristic amyloid fibrils in Alzheimer’s disease .

Mode of Action

“3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid” acts as a ligand for Aβ42 . It interacts with Aβ42 and reduces its fibrillary aggregation . This interaction mitigates the negative effects of Aβ42 .

Biochemical Pathways

The compound affects the biochemical pathways related to the aggregation of Aβ42 . By reducing the fibrillary aggregation of Aβ42, it potentially alters the pathophysiology of Alzheimer’s disease .

Pharmacokinetics

Its ability to interact with aβ42 suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The compound improves cell viability when administered to PC12 neuronal cells exposed to Aβ42 . It also diminishes Aβ42 toxicity in an Alzheimer’s disease Drosophila model by rescuing the rough eye phenotype, prolonging the lifespan, and enhancing motor functions .

特性

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)5-7-14-13(18)15-8-6-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDCSSJPQZOUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

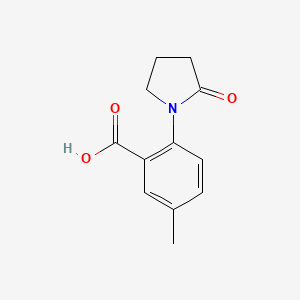

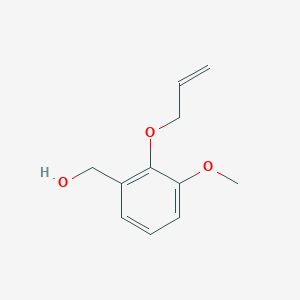

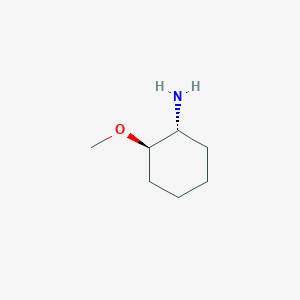

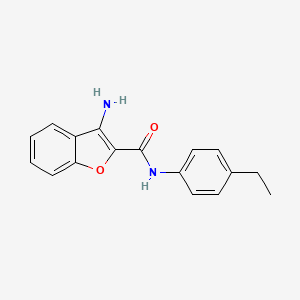

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)

![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)